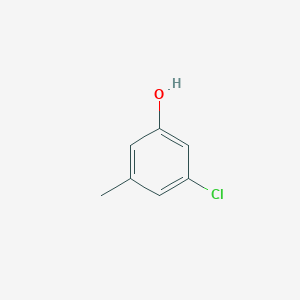

3-Chloro-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZLCYUCTZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274544 | |

| Record name | 3-chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58291-77-3 | |

| Record name | 3-chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 3-chloro-5-methylphenol (also known as 5-chloro-m-cresol). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated phenolic compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 58291-77-3[2] |

| Molecular Formula | C₇H₇ClO[2][3] |

| SMILES | CC1=CC(=CC(=C1)Cl)O[2] |

| InChI | InChI=1S/C7H7ClO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3[2] |

| InChIKey | QXHZLCYUCTZZNL-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 142.58 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 64.00 °C (337.15 K)[1] |

| Boiling Point | ~230 - 237.5 °C at 760 mmHg[1][4] |

| Density | ~1.2 - 1.26 g/cm³[1][5] |

| pKa | Estimated at ~9.55 (based on the isomer 4-chloro-3-methylphenol) |

| XLogP3 | 2.6[2] |

| Solubility | Generally soluble in organic solvents like alcohol and ether; limited solubility in water.[1] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a chlorine atom, and a methyl group at positions 1, 3, and 5, respectively. The presence and positions of these functional groups dictate the molecule's chemical reactivity and spectroscopic properties.

¹H NMR Spectroscopy (Predicted)

In a typical ¹H NMR spectrum (in CDCl₃), one would expect the following signals:

-

A singlet for the methyl protons (-CH₃) at approximately 2.3 ppm.

-

A singlet for the phenolic proton (-OH), which can be broad and its chemical shift can vary (typically between 4-7 ppm) depending on concentration and solvent.

-

Three signals for the aromatic protons in the range of 6.7-7.2 ppm. Due to the substitution pattern, these protons would likely appear as distinct singlets or narrow multiplets.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:

-

One signal for the methyl carbon at approximately 21 ppm.

-

Six signals for the aromatic carbons between 115 and 157 ppm. The carbon attached to the hydroxyl group (C1) would be the most deshielded, followed by the carbon attached to the chlorine atom (C3). The other carbons (C2, C4, C5, C6) would have chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200-1260 cm⁻¹.

-

A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol is adapted from established methods for the chlorination of substituted phenols. The primary challenge in the synthesis of this compound from 3-methylphenol (m-cresol) is directing the chlorination to the desired position and avoiding the formation of isomers.

Objective: To synthesize this compound by the direct chlorination of 3-methylphenol using sulfuryl chloride.

Materials:

-

3-Methylphenol (m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylphenol (1 equivalent) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous aluminum chloride (0.05 equivalents) to the stirred solution.

-

Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the desired this compound from other isomers and unreacted starting material.

Expected Outcome: A crystalline solid, which can be further purified by recrystallization.

Biological Activity and Applications

This compound, like other chlorinated phenols, is recognized for its antiseptic and antimicrobial properties.[1] It is effective against a broad spectrum of bacteria and fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell membranes. At lower concentrations, they inhibit essential enzyme systems, while at higher concentrations, they cause the coagulation of cellular proteins. Specifically, chlorocresols are known to induce cytoplasmic leakage, which disrupts membrane permeability and dissipates the proton motive force necessary for ATP synthesis.

Applications

Due to its efficacy as a microbicide, this compound has several industrial and pharmaceutical applications:

-

Antiseptic Agent: It can be used in disinfectant formulations for skin and surfaces.[1]

-

Preservative: It is utilized as a preservative in some industrial formulations, such as pesticides, to prevent microbial degradation.[1]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 3-Chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methylphenol, a significant chemical compound utilized in various industrial and pharmaceutical applications. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its biological mechanism of action, tailored for a scientific audience.

Chemical Identity and Synonyms

This compound is a chlorinated phenolic compound. Its primary identifier is its CAS (Chemical Abstracts Service) number, which provides a unique designation for this specific chemical substance.

| Identifier Type | Value |

| CAS Number | 58291-77-3[1][2] |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C₇H₇ClO[1][2] |

| Synonyms | 5-Chloro-m-cresol, 3-chloro-5-hydroxytoluene, Phenol (B47542), 3-chloro-5-methyl-[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application. At room temperature, it exists as a solid, typically as white to off-white crystals.[4] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 142.58 g/mol | [1][2] |

| Melting Point | 64 °C | [4] |

| Boiling Point | 237.5 °C | [4] |

| Density | 1.26 g/cm³ | [4] |

| XLogP3 | 2.6 | [1][2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Solubility | Generally soluble in organic solvents like alcohol and ether; limited solubility in water.[4] | PubChem |

Applications

This compound, often abbreviated as CMP, is valued for its versatile chemical properties and is used in several fields:

-

Antiseptic Agent : Due to its ability to inhibit bacterial growth, it is a common component in antiseptic formulations.[4]

-

Pesticide Formulation : It possesses fungicidal properties, making it a useful ingredient in certain pesticides.[4]

-

Organic Synthesis : It serves as a crucial building block and intermediate in the synthesis of a variety of other industrial chemicals and pharmaceutical compounds.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the synthesis and analysis of chloromethylphenols.

The following protocol is based on a general method for the chlorination of methylphenols, exemplified by the synthesis of 4-chloro-3,5-dimethylphenol, which involves the catalyzed reaction of a phenol with a chlorinating agent.[1]

Objective: To synthesize a chlorinated methylphenol via catalytic chlorination.

Materials:

-

3,5-dimethylphenol (starting material)

-

Copper (II) salt (e.g., Copper Sulfate Pentahydrate) as a catalyst

-

Chlorinating agent (e.g., Concentrated Hydrochloric Acid or HCl gas)

-

Oxidizing agent (e.g., Air or Oxygen)

-

Organic Solvent (e.g., Chloroform (B151607) or Chlorobenzene)

-

Reaction vessel (e.g., Three-neck flask with reflux condenser or high-pressure reactor)

-

Stirring and heating apparatus

-

Gas chromatography (GC) equipment for reaction monitoring

-

Apparatus for distillation and recrystallization

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with 3,5-dimethylphenol, the copper (II) salt catalyst, and the organic solvent. For example, use 1 mole of the phenol, 0.01-0.1 moles of the catalyst, and 500 mL of solvent.[1]

-

Heating and Initiation: Begin stirring the mixture and heat it to the target reaction temperature (e.g., 60°C for chloroform or 120°C for chlorobenzene).[1]

-

Introduction of Reagents: Once the temperature is stable, introduce the chlorinating agent (e.g., 1.0 mole of HCl from concentrated hydrochloric acid) and begin bubbling the oxidizing agent (air) through the mixture.[1]

-

Reaction Monitoring: Maintain the temperature and stirring for a set duration (e.g., 5 hours). Monitor the reaction progress by taking samples periodically and analyzing the residual amount of the starting material by gas chromatography. The reaction is considered complete when the starting material is less than 0.1%.[1]

-

Work-up and Purification: After completion, stop the reaction and allow the mixture to cool and separate into layers. The organic phase is then subjected to reduced pressure distillation to recover the solvent. The crude product is then purified by recrystallization from the same solvent to yield the final white crystalline product.[1]

Caption: Workflow for the synthesis of a chlorinated methylphenol.

The following protocol for the analysis of phenols is adapted from EPA Method 8041A, which is suitable for quantifying compounds like this compound in various matrices.[5]

Objective: To quantify the concentration of this compound in a sample extract using GC with a Flame Ionization Detector (FID).

Materials and Equipment:

-

Gas Chromatograph with FID

-

Fused-silica open-tubular capillary column (e.g., DB-5 or equivalent)

-

Sample extract in a compatible solvent (e.g., methylene (B1212753) chloride)

-

Certified reference standard of this compound

-

Helium (carrier gas)

-

Hydrogen and Air (for FID)

-

Syringes and vials for GC autosampler

Procedure:

-

Sample Preparation: Extract the sample using an appropriate method (e.g., EPA Method 3510 for water or 3550 for solids). The final extract should be in a solvent compatible with GC analysis.[3]

-

Instrument Setup:

-

Column: Install a suitable capillary column.

-

Temperatures: Set the injector temperature to 250°C and the detector temperature to 300°C.

-

Oven Program: A typical temperature program for phenols starts at 90°C, ramps to 105°C at 1°C/min, and then ramps to 162°C at 3°C/min.

-

Carrier Gas: Set the helium flow rate (e.g., 1.9 bar).

-

-

Calibration:

-

Prepare a series of at least five calibration standards from a stock solution of the this compound reference standard. The concentration range should bracket the expected sample concentrations.

-

Inject each standard into the GC and record the peak area response.

-

Generate a calibration curve by plotting peak area versus concentration and calculate the response factor.

-

-

Sample Analysis:

-

Inject a known volume (e.g., 1-5 µL) of the sample extract into the GC system.

-

Identify the this compound peak in the resulting chromatogram by comparing its retention time to that of a known standard.

-

Quantify the concentration in the extract by comparing the peak area to the calibration curve.

-

-

Quality Control: Analyze blanks, duplicates, and spiked samples to ensure the accuracy and precision of the results.

Caption: Workflow for GC-FID analysis of this compound.

Biological Mechanism of Action

As an antiseptic and biocide, this compound shares its mechanism of action with other phenolic compounds. Its primary mode of antimicrobial activity is not through a specific signaling pathway but via direct, disruptive physicochemical effects on microbial cells. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated potent activity against MRSA by inhibiting biofilm formation and exhibiting bactericidal effects on mature biofilms.[6]

The general mechanism involves:

-

Adsorption and Penetration: The lipophilic nature of the phenol allows it to partition into the lipid-rich cell membrane of bacteria and fungi.

-

Membrane Disruption: At lower concentrations, phenols disrupt enzyme systems within the cell membrane, leading to the leakage of essential intracellular constituents like ions and metabolites.

-

Protein Denaturation: At higher concentrations, phenols cause extensive damage by denaturing essential cellular proteins, including enzymes, and coagulating the cytoplasm, which ultimately leads to cell death.

This broad, non-specific mechanism makes the development of microbial resistance more difficult compared to antibiotics that target specific enzymes or pathways.

Caption: General mechanism of action for phenolic biocides.

References

- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 2. This compound | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. settek.com [settek.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. epa.gov [epa.gov]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 3-Chloro-5-methylphenol

This guide provides comprehensive details for the laboratory synthesis of 3-chloro-5-methylphenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations of synthetic pathways.

Introduction

This compound, also known as 5-chloro-m-cresol, is an aromatic organic compound with a chlorine and a methyl substituent on the phenol (B47542) ring. Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules. This guide outlines two primary synthetic routes for its preparation in a laboratory setting: direct chlorination of m-cresol (B1676322) and a multi-step synthesis involving a Sandmeyer reaction.

Synthetic Pathways

Two logical and experimentally viable routes for the synthesis of this compound are presented below.

Route 1: Direct Chlorination of m-Cresol

The direct chlorination of m-cresol (3-methylphenol) using sulfuryl chloride (SO₂Cl₂) is a common method for producing chlorinated cresols. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as temperature and the presence of a catalyst. While chlorination often favors the positions ortho and para to the hydroxyl group, conditions can be optimized to increase the yield of the meta-chlorinated product, this compound. Notably, conducting the reaction at elevated temperatures has been reported to favor the formation of 5-chloro-3-methylphenol.[1]

References

Spectroscopic Profile of 3-Chloro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Chloro-5-methylphenol (CAS No. 58291-77-3). Due to the limited availability of public, experimentally verified spectra for this specific compound, this document focuses on predicted data, general spectroscopic characteristics of substituted phenols, and comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers in analytical chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.02582 |

| [M+Na]⁺ | 165.00776 |

| [M-H]⁻ | 141.01126 |

| [M+NH₄]⁺ | 160.05236 |

| [M+K]⁺ | 180.98170 |

| [M+H-H₂O]⁺ | 125.01580 |

| [M+HCOO]⁻ | 187.01674 |

| [M+CH₃COO]⁻ | 201.03239 |

| [M]⁺ | 142.01799 |

| [M]⁻ | 142.01909 |

Data sourced from PubChem CID 14854.[1]

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 4: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for substituted phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift of the phenolic hydroxyl proton.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum in the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Scan the sample.

-

Number of scans: 16-32 for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic and methyl), C=C (aromatic ring), and C-Cl (chloro) stretches.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

ESI-MS:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Operate in both positive and negative ion modes to detect various adducts.

-

Typical mass range: m/z 50-500.

-

-

EI-MS:

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

-

The standard electron energy is 70 eV.

-

Typical mass range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙ in EI, [M+H]⁺ or [M-H]⁻ in ESI). The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

-

Analyze the fragmentation pattern to identify characteristic losses, which can help in structural elucidation. For aromatic compounds, common fragmentations include the loss of small neutral molecules.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-5-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-5-methylphenol in organic solvents. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on its physicochemical properties and data from structurally related compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, offering a practical framework for researchers.

Introduction to this compound and its Solubility

This compound, also known as 5-chloro-m-cresol, is a chlorinated aromatic organic compound. Its structure, featuring a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene (B151609) ring, dictates its physical and chemical properties, including its solubility. The interplay of the polar hydroxyl group, the nonpolar methyl group, and the electronegative chlorine atom results in a molecule with moderate polarity.

The principle of "like dissolves like" is fundamental to understanding its solubility. Generally, this compound is expected to be soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, as well as in nonpolar organic solvents to some extent due to the aromatic ring and methyl group. Its solubility in water is limited.

Expected Solubility Trends

Due to the scarcity of specific quantitative data for this compound, this section presents solubility data for structurally similar compounds: cresols (methylphenols) and chlorophenols. This information provides a basis for predicting the solubility behavior of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the nature of the solvent, temperature, and the presence of impurities. The key molecular features of this compound that govern its solubility are:

-

Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which enhances solubility in polar protic solvents like alcohols.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.

-

Chlorine Atom (-Cl): The electronegative chlorine atom increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Methyl Group (-CH₃): This nonpolar group contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

Factors influencing the solubility of this compound.

Quantitative Solubility Data of Structurally Related Compounds

The following table summarizes the available solubility data for cresols and chlorophenols in various organic solvents. This data can be used to infer the likely solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| p-Cresol | Water | 25 | ~2.4 | [1] |

| p-Cresol | Ethanol | - | Soluble | [1] |

| p-Cresol | Ether | - | Soluble | [1] |

| m-Cresol | Water | 20 | 2.35 | [2] |

| m-Cresol | Ethanol | - | Miscible | [2] |

| m-Cresol | Ether | - | Miscible | [2] |

| 3-Chlorophenol | Water | 20 | 2.0 | [3] |

| 3-Chlorophenol | Ethanol | - | Soluble | [4] |

| 3-Chlorophenol | Diethyl Ether | - | Soluble | [4] |

| 3-Chlorophenol | Benzene | - | Very Soluble | [4] |

| 4-Chlorophenol | Water | - | Limited | [5] |

| 4-Chlorophenol | Ethanol | - | Significantly Soluble | [5] |

| 4-Chlorophenol | Ether | - | Significantly Soluble | [5] |

Based on this data, this compound is expected to be:

-

Highly soluble in polar protic solvents like methanol, ethanol, and other alcohols due to strong hydrogen bonding interactions.

-

Readily soluble in polar aprotic solvents like acetone and ethyl acetate .

-

Soluble in nonpolar aromatic solvents like toluene and benzene .

-

Sparingly soluble in nonpolar aliphatic solvents like hexane .

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

Workflow for the shake-flask solubility determination method.

Detailed Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary studies should be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microcrystals, immediately filter the sample through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-methylphenol (p-Chloro-m-cresol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3-methylphenol, an important biocide and preservative. This compound is widely known as p-Chloro-m-cresol (PCMC). The information is compiled to support research, development, and quality control activities.

Chemical Identity and Structure

4-Chloro-3-methylphenol is a monochlorinated derivative of m-cresol. Its chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a methyl group at position 3.[1]

-

IUPAC Name: 4-Chloro-3-methylphenol[2]

-

Common Names: p-Chloro-m-cresol (PCMC), Chlorocresol[3]

-

CAS Number: 59-50-7[4]

-

Molecular Formula: C₇H₇ClO[5]

Physical Properties

PCMC is a solid at room temperature, appearing as colorless to white or slightly pink crystals or crystalline powder.[1][5] It has a characteristic phenolic odor.[1] Upon exposure to light and air, it may develop a yellowish tint.[2][5]

The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 55.5 °C to 66 °C | [1][3] |

| Boiling Point | 235 °C | [3][4][5] |

| Density | 1.37 g/cm³ (at 20 °C) | |

| Solubility in Water | 3.8 - 4.0 g/L (at 20 °C) | [3][4][5] |

| Solubility in Organic Solvents | Easily soluble in ethanol, ether, ketones, and petroleum ether.[4] Freely soluble in fatty oils. | |

| pKa | 9.08 - 9.63 | [5][7] |

| Flash Point | 118 °C | [4] |

| Vapor Pressure | 0.75 mmHg (at 20 °C) | [5] |

Chemical Characteristics

PCMC exhibits stability under normal conditions but is incompatible with certain substances.[4][5] Its antimicrobial activity is more pronounced in acidic solutions.

| Property | Description | Reference |

| Stability | Stable at room temperature, but volatile in steam. Aqueous solutions can yellow on exposure to air and light. | [2][4] |

| Reactivity | Can react vigorously with strong oxidizing agents and strong bases.[5][8] Incompatible with brass, copper, and their alloys.[4][5] | |

| Decomposition | When heated to decomposition, it may produce irritating, corrosive, or toxic gases such as hydrogen chloride, chlorine, phosgene, and carbon monoxide.[5] | |

| Hazard Class | Harmful, Irritant, Sensitising, Dangerous for the Environment. | [5] |

Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are typically found in pharmacopeias or standardized testing guidelines (e.g., OECD, ASTM). Below are general methodologies for key experiments.

4.1. Melting Point Determination (Capillary Method) The melting point is determined by packing a small amount of the dry, powdered sample into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting range.

4.2. Boiling Point Determination The boiling point is measured using a distillation setup. The compound is heated until it boils, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded. For accuracy, the pressure should be noted, and corrections can be made to determine the boiling point at standard pressure.

4.3. Solubility Testing A specified amount of PCMC is added to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like HPLC or UV-Vis spectroscopy, to quantify its solubility.

4.4. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of PCMC by identifying the chemical environment of the hydrogen and carbon atoms. Samples are dissolved in a deuterated solvent, and spectra are recorded on an NMR spectrometer.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. A broad peak characteristic of the O-H stretch of the phenol group and peaks corresponding to the aromatic C-H and C-C bonds, as well as the C-Cl bond, would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7] An electron ionization (EI) mass spectrum is available for this compound.[7]

Visualizations: Workflows and Pathways

5.1. Synthesis and Purification Workflow The industrial synthesis of 4-Chloro-3-methylphenol is typically achieved through the direct chlorination of m-cresol.

Caption: General workflow for the synthesis and purification of 4-Chloro-3-methylphenol.

5.2. General Compound Characterization Workflow A standard workflow for the physical and chemical characterization of a synthesized compound like PCMC.

Caption: Standard experimental workflow for the characterization of a chemical compound.

5.3. Biological Activity Pathway PCMC is known to act as a ryanodine (B192298) receptor agonist, which is involved in calcium signaling in muscle cells.

Caption: Simplified signaling pathway showing PCMC as a ryanodine receptor agonist.

References

- 1. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. p-Chloro-m-cresol(59-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. p-Chloro-m-cresol, 98% 59-50-7 India [ottokemi.com]

- 7. contaminantdb.ca [contaminantdb.ca]

- 8. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide on the Biological Activity of Monochlorinated Methylphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monochlorinated methylphenols, a class of substituted phenolic compounds, exhibit a broad spectrum of biological activities, making them a subject of significant interest in academic research and industrial applications. This technical guide provides a comprehensive overview of their core biological activities, with a focus on their antimicrobial and cytotoxic effects. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Biological Activities

The primary biological activities of monochlorinated methylphenols revolve around their potent antimicrobial and cytotoxic properties. These effects are largely attributed to their ability to disrupt cellular membranes and interfere with essential cellular processes.

Antimicrobial Activity

Monochlorinated methylphenols, often referred to as chlorocresols, are effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their principal mechanism of antimicrobial action involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption also dissipates the proton motive force, uncoupling oxidative phosphorylation from ATP synthesis, which ultimately results in cell death.

Cytotoxicity and Other Biological Effects

Beyond their antimicrobial action, certain monochlorinated methylphenols exhibit other significant biological effects. A notable example is 4-chloro-3-methylphenol (B1668792), which has been identified as a potent agonist of the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel.[1][2] This interaction can modulate intracellular calcium signaling, a fundamental process in various cell types, including muscle and neurons. The cytotoxicity of these compounds is a key area of investigation, with implications for both their therapeutic potential and toxicological assessment.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of various monochlorinated methylphenols.

Table 1: Minimum Inhibitory Concentrations (MIC) of Monochlorinated Methylphenols

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Staphylococcus aureus (MRSA) | 32 | [3] |

Table 2: Cytotoxicity (IC50) and other Quantitative Data for Monochlorinated Methylphenols

| Compound | Assay | Cell Line/System | IC50/EC50 | Reference |

| 4-chloro-3-methylphenol | [3H]ryanodine binding stimulation | Rabbit skeletal muscle sarcoplasmic reticulum | ~100 µM (EC50) | [2] |

| 4-chloro-2-methylphenol | Acute toxicity (48h) | Daphnia magna | 0.29-1.0 mg/L (EC50) | [4] |

| 4-chloro-2-methylphenol | Acute toxicity (96h) | Fish | 2.3-6.6 mg/L (LC50) | [4] |

Key Signaling Pathways and Mechanisms

The biological activities of monochlorinated methylphenols are underpinned by their interaction with fundamental cellular structures and signaling pathways.

Membrane Disruption and Uncoupling of Oxidative Phosphorylation

The primary mechanism of antimicrobial activity is the disruption of the bacterial cell membrane. This process can be visualized as a direct interaction of the lipophilic monochlorinated methylphenol molecules with the lipid bilayer, leading to a loss of integrity and function.

Caption: Mechanism of antimicrobial action of monochlorinated methylphenols.

Ryanodine Receptor Agonism

4-chloro-3-methylphenol acts as an agonist of the ryanodine receptor, a key channel for calcium release from the sarcoplasmic/endoplasmic reticulum. This agonistic activity can lead to an increase in cytosolic calcium levels, impacting a multitude of calcium-dependent signaling pathways.

Caption: Agonistic effect of 4-chloro-3-methylphenol on the ryanodine receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol Details:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined optical density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: The monochlorinated methylphenol is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

[³H]-Ryanodine Binding Assay

This radioligand binding assay is used to assess the interaction of compounds with the ryanodine receptor.[5][6]

Caption: Workflow for [³H]-Ryanodine Binding Assay.

Protocol Details:

-

Microsome Preparation: Microsomal fractions containing ryanodine receptors are isolated from a suitable tissue source (e.g., rabbit skeletal muscle) through differential centrifugation.

-

Incubation: The microsomes are incubated with a constant concentration of [³H]-ryanodine and varying concentrations of the monochlorinated methylphenol in a binding buffer.

-

Separation: The reaction is terminated, and the bound [³H]-ryanodine is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters, representing the bound [³H]-ryanodine, is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the binding affinity (Kd) or the concentration of the test compound that produces a half-maximal effect (EC50 for agonists, IC50 for inhibitors).

Bacterial Membrane Potential Assay

This assay measures changes in bacterial membrane potential, a key indicator of membrane integrity and cellular bioenergetics, often using voltage-sensitive fluorescent dyes.[7][8][9][10][11]

Caption: Workflow for Bacterial Membrane Potential Assay.

Protocol Details:

-

Cell Preparation: A suspension of the test bacteria is prepared in a suitable buffer.

-

Dye Loading: The bacterial suspension is incubated with a voltage-sensitive fluorescent dye, such as DiSC3(5), which accumulates in polarized cells, leading to fluorescence quenching.

-

Compound Addition: The monochlorinated methylphenol is added to the cell suspension.

-

Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

-

Data Analysis: The rate and extent of fluorescence increase are analyzed to determine the effect of the compound on bacterial membrane potential.

Conclusion

Monochlorinated methylphenols represent a class of compounds with significant and diverse biological activities. Their primary antimicrobial action through membrane disruption and metabolic uncoupling, coupled with the specific modulatory effects of certain isomers on ion channels like the ryanodine receptor, highlights their potential for further investigation in drug development and as tools for scientific research. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers working in these fields. Further research is warranted to expand the quantitative dataset for a broader range of isomers and to elucidate their interactions with specific cellular signaling pathways in greater detail.

References

- 1. Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. researchmap.jp [researchmap.jp]

- 6. researchgate.net [researchgate.net]

- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Membrane Potential in Individual Cells [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. frontiersin.org [frontiersin.org]

The Environmental Fate and Degradation of 3-Chloro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylphenol, a substituted aromatic compound, finds application in various industrial processes, including as an intermediate in the synthesis of pharmaceuticals and biocides. Its introduction into the environment, either directly or as a metabolite of other compounds, necessitates a thorough understanding of its persistence, mobility, and transformation pathways. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, and exploring its abiotic and biotic degradation routes. Due to the limited availability of specific experimental data for this compound, this guide also draws upon data from its isomers and other related chlorophenolic compounds to provide a broader context for its potential environmental behavior.

Physicochemical Properties

A compound's environmental fate is significantly influenced by its inherent physicochemical properties. These properties determine its distribution in different environmental compartments such as water, soil, and air.

| Property | Value | Reference |

| Chemical Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Limited solubility | |

| log Kow (Octanol-Water Partition Coefficient) | 2.6 | [1] |

| Vapor Pressure | Not available | |

| pKa | Not available |

Abiotic Degradation

Abiotic degradation processes, which are non-biological in nature, play a crucial role in the transformation of organic compounds in the environment. The primary abiotic degradation pathways for this compound are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Chlorophenols can undergo direct photolysis by absorbing ultraviolet radiation, leading to the cleavage of the carbon-chlorine bond or transformation of the aromatic ring. The rate and products of photolysis are influenced by factors such as pH, the presence of photosensitizers (e.g., humic substances), and the wavelength of light.[3]

While specific quantum yields for this compound are not available, studies on other chlorophenols indicate that direct photolysis in aqueous solutions can be a significant degradation pathway.[4][5] For instance, the quantum yield for the direct photolysis of 4-chlorophenol (B41353) has been reported to be 0.44 ± 0.1 in neutral solution.[6]

Putative Photodegradation Products: Based on studies of related compounds, the phototransformation of this compound in water may lead to the formation of methylbenzoquinone derivatives and, through further reactions, methylhydroquinone (B43894) and methylhydroxybenzoquinone.[6]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phenols are generally resistant to hydrolysis under typical environmental conditions.[7] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. The kinetics of reversible chlorine hydrolysis are temperature-dependent and can be influenced by general acid/base catalysis.[8]

Biotic Degradation

The primary mechanism for the ultimate removal of this compound from the environment is expected to be biodegradation by microorganisms. Bacteria, in particular, have evolved diverse metabolic pathways to utilize chlorophenolic compounds as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of chlorophenols is typically initiated by monooxygenase or dioxygenase enzymes.[9] A common pathway involves the hydroxylation of the aromatic ring to form a substituted chlorocatechol. This intermediate then undergoes ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately leading to intermediates of central metabolism.[10][11]

Putative Aerobic Degradation Pathway of this compound:

Caption: Putative aerobic degradation pathway of this compound.

Anaerobic Biodegradation

In the absence of oxygen, the microbial degradation of chlorophenols proceeds through different mechanisms. A key initial step is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. The resulting less-chlorinated or non-chlorinated phenols are then typically degraded further, often through carboxylation and subsequent ring cleavage.[12] The degradation of pentachlorophenol (B1679276) under anaerobic conditions has been shown to proceed through a series of reductive dehalogenation steps to 3-chlorophenol, which is then further degraded.[9]

Putative Anaerobic Degradation Pathway of this compound:

Caption: Putative anaerobic degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available. However, the following sections provide generalized methodologies that can be adapted to study its environmental fate.

Aerobic Biodegradation Study

Objective: To determine the rate and extent of aerobic biodegradation of this compound in a liquid medium inoculated with a microbial consortium.

Materials:

-

This compound (analytical grade)

-

Mineral salts medium (e.g., Bushnell-Haas broth)

-

Microbial inoculum (e.g., activated sludge from a wastewater treatment plant, or a specific bacterial strain like Pseudomonas or Rhodococcus known for degrading chlorophenols)[13][14][15]

-

Sterile flasks

-

Shaking incubator

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS))[16][17]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Dispense the mineral salts medium into sterile flasks.

-

Spike the medium with this compound to the desired initial concentration (e.g., 10-100 mg/L).

-

Inoculate the flasks with the microbial source. Include control flasks (e.g., sterile control with no inoculum, and a control with inoculum but no this compound).

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm).

-

Collect samples at regular time intervals.

-

Analyze the samples for the concentration of this compound and potential degradation products using HPLC or GC-MS.[16][17]

-

Determine the degradation rate and half-life of the parent compound.

Photolysis Study

Objective: To determine the direct photolysis rate and identify the primary photoproducts of this compound in aqueous solution.

Materials:

-

This compound (analytical grade)

-

Purified water (e.g., Milli-Q)

-

pH buffers

-

Quartz tubes or a photochemical reactor

-

UV light source (e.g., xenon lamp with filters to simulate sunlight)

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, LC-MS)

Procedure:

-

Prepare aqueous solutions of this compound at a known concentration in quartz tubes.

-

Adjust the pH of the solutions to desired levels using buffers.

-

Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.

-

Irradiate the samples with the UV light source for a specified duration.

-

At various time points, withdraw samples and analyze for the parent compound and transformation products.

-

Calculate the photolysis rate constant and quantum yield.[4]

Experimental Workflow Visualization

Caption: General experimental workflow for studying the degradation of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. While specific experimental data for this compound is limited, the available information on its isomers and other chlorophenols suggests that biodegradation is the most significant pathway for its ultimate removal from the environment. Both aerobic and anaerobic microbial degradation are plausible, leading to the eventual mineralization of the compound. Photolysis may also contribute to its transformation in sunlit surface waters. Further research is warranted to elucidate the specific degradation pathways, kinetics, and microbial communities involved in the transformation of this compound to accurately assess its environmental risk. The experimental protocols and putative pathways outlined in this guide provide a framework for such future investigations.

References

- 1. This compound | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccme.ca [ccme.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. The aqueous photochemistry of 4-chlorophenol - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 7. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 13. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jcsp.org.pk [jcsp.org.pk]

- 17. jocpr.com [jocpr.com]

Toxicological Profile of 3-Chloro-5-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 3-Chloro-5-methylphenol. This profile compiles available hazard information and supplements it with data from structurally related chlorophenols and methylphenols to provide a comprehensive overview. All data not specific to this compound is clearly indicated.

Executive Summary

This compound is a chlorinated phenolic compound with anticipated applications in various industrial and pharmaceutical sectors. While specific toxicological data for this compound is scarce, its structural similarity to other chlorophenols and methylphenols suggests a potential for adverse health effects. Based on available information, this compound is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1] Toxicological assessments of related compounds indicate that the liver, central nervous system, and reproductive system are potential target organs for chlorophenol toxicity.[2][3] This document provides a detailed summary of the known and inferred toxicological profile of this compound, including data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of related compounds, along with detailed experimental protocols and potential mechanistic pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 5-Chloro-m-cresol, 3-Chloro-5-hydroxytoluene | |

| CAS Number | 58291-77-3 | [4] |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Limited solubility in water, soluble in organic solvents. |

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 data is available for this compound.[5] However, it is classified as harmful if swallowed.[1] The acute oral toxicity of chlorophenols generally decreases with decreasing chlorination.[6] For structurally related compounds, the following data is available:

| Compound | Species | Route | LD50 | Reference |

| o-Cresol | Rat | Oral | 121 mg/kg | [7] |

| m-Cresol | Rat | Oral | 242 mg/kg | [7] |

| p-Cresol | Rat | Oral | 207 mg/kg | [7] |

| 4-Chloro-m-cresol | Rat | Oral | 1830 mg/kg | |

| 2,4-Dichlorophenol | Rat | Oral | 580 mg/kg | |

| 2,4,6-Trichlorophenol | Rat | Oral | 820 mg/kg | [3] |

Skin and Eye Irritation

This compound is classified as a substance that causes skin irritation and serious eye damage.[1]

Genotoxicity

There is no specific data on the genotoxicity of this compound.[5] In general, chlorophenols are not considered potent mutagens, but there is evidence that they can cause chromosomal aberrations and DNA damage.[8]

| Assay | Compound | Result | Reference |

| Ames Test | 2-Chlorophenol | Negative | [8] |

| In vivo Micronucleus Assay | o-Cresol | Negative | [7] |

| In vivo Micronucleus Assay | m-Cresol | Negative | [7] |

Carcinogenicity

No carcinogenicity data is available for this compound.[5] Some chlorophenols, such as 2,4,6-trichlorophenol, are considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data is available for this compound.[5] Studies on other chlorophenols have shown adverse reproductive effects, including decreased implantations and litter size.[2][3][10]

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This protocol describes a method for determining the acute oral toxicity (LD50) of a substance.

Methodology:

-

Dose Preparation: The test substance is prepared at the desired concentrations, typically in a suitable vehicle like corn oil or water.

-

Animal Selection: Young adult rats (e.g., Sprague-Dawley), typically females, are used.

-

Sighting Study (Optional): A single animal is dosed at a starting dose to determine the approximate range of toxicity.

-

Main Study: A sequence of animals is dosed one at a time. If an animal survives, the dose for the next animal is increased by a constant factor. If an animal dies, the dose for the next animal is decreased by the same factor.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2, 3T3) is cultured in appropriate media.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density.

-

Compound Exposure: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorophenols is often attributed to their ability to uncouple oxidative phosphorylation and induce oxidative stress.[6][11][12]

Uncoupling of Oxidative Phosphorylation

Chlorophenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Induction of Oxidative Stress

Chlorophenols can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[11]

Conclusion

The toxicological profile of this compound is not well-defined due to a lack of specific studies. However, based on its chemical structure and the known toxicity of related chlorophenols and methylphenols, it should be handled with care. It is classified as acutely toxic if swallowed and is an irritant to the skin and eyes. Further research is needed to fully characterize its toxicological properties, including its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols and mechanistic pathways can serve as a foundation for future toxicological evaluations of this compound.

References

- 1. This compound | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | 58291-77-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ADEQUACY OF THE DATABASE - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Industrial Versatility of 3-Chloro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methylphenol, a chlorinated derivative of cresol, is a versatile chemical compound with significant potential across various industrial sectors. Its unique molecular structure, featuring a phenolic hydroxyl group, a chlorine atom, and a methyl group on the aromatic ring, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of a multitude of commercially important products. This technical guide provides an in-depth overview of the primary industrial applications of this compound, with a focus on its role as a key building block in the agrochemical and pharmaceutical industries. Furthermore, this document will explore its inherent biocidal properties and detail experimental protocols for its use in chemical synthesis.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [1][2] |

| CAS Number | 58291-77-3 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2][3] |

| Flash Point | 92.9 ± 21.8 °C | [2][3] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether); limited solubility in water | [3] |

| XLogP3 | 2.6 | [1][3] |

Industrial Applications

The primary industrial utility of this compound lies in its function as a chemical intermediate. Its reactive sites allow for a variety of chemical modifications, making it a crucial component in the synthesis of more complex molecules with specific biological or chemical activities.

Agrochemical Synthesis: A Precursor to Potent Fungicides

A significant application of this compound is in the production of triazole fungicides.[4][5] These fungicides are vital in agriculture for protecting crops from a wide spectrum of fungal diseases. The mechanism of action of triazole fungicides involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[4]

This compound serves as a key starting material for the synthesis of the phenoxy-triazole moiety found in many of these fungicides. A general synthetic pathway involves the reaction of this compound with a substituted triazole derivative.

References

An In-depth Technical Guide to the Isomers of Chloromethylphenol and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloromethylphenol, focusing on their synthesis, basic physicochemical properties, and potential biological implications. The information is presented to facilitate research and development in fields where these compounds are of interest.

Introduction to Chloromethylphenol Isomers

Chloromethylphenol (C₇H₇ClO) exists in three isomeric forms, depending on the relative positions of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups on the benzene (B151609) ring. These are 2-(chloromethyl)phenol, 3-(chloromethyl)phenol, and 4-(chloromethyl)phenol. The seemingly subtle difference in their molecular architecture leads to variations in their physical and chemical properties, which in turn can influence their reactivity and biological activity. Understanding these differences is crucial for their application in organic synthesis, materials science, and drug discovery.

Synthesis of Chloromethylphenol Isomers

The primary method for the synthesis of chloromethylphenol isomers is the Blanc chloromethylation of phenol (B47542). This reaction involves the electrophilic aromatic substitution of a chloromethyl group onto the phenol ring using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The ortho and para isomers are the major products due to the ortho-, para-directing effect of the hydroxyl group. The meta isomer is generally synthesized through more specific, multi-step routes.

Physicochemical Properties

The basic properties of the chloromethylphenol isomers are summarized in the tables below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.

Table 1: General Properties of Chloromethylphenol Isomers

| Property | 2-(chloromethyl)phenol | 3-(chloromethyl)phenol | 4-(chloromethyl)phenol |

| IUPAC Name | 2-(chloromethyl)phenol | 3-(chloromethyl)phenol | 4-(chloromethyl)phenol |

| CAS Number | 1321-10-4, 40053-98-3 | 60760-06-7 | 35421-08-0 |

| Molecular Formula | C₇H₇ClO | C₇H₇ClO | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol | 142.58 g/mol | 142.58 g/mol |

| Appearance | - | Light brown to brown solid[1][2] | - |

Table 2: Quantitative Physicochemical Data of Chloromethylphenol Isomers

| Property | 2-(chloromethyl)phenol | 3-(chloromethyl)phenol | 4-(chloromethyl)phenol |

| pKa (predicted) | 9.46[3] | 9.61[1][2] | - |

| Melting Point (°C) | - | - | - |

| Boiling Point (°C) | 240.7[3][4] | 105-110 (at 0.1 Torr)[2] | 257.4[5] |

| Solubility | - | Slightly soluble in acetonitrile, sparingly soluble in DMSO[1][2] | - |

Note: "-" indicates data not found in the performed search.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of pKa (Acid Dissociation Constant)

The pKa of a phenolic compound can be determined experimentally using spectrophotometric or potentiometric titration methods.

Spectrophotometric Method:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the chloromethylphenol isomer.

-

Preparation of Stock Solution: Prepare a stock solution of the chloromethylphenol isomer in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Measurement of Absorbance: For each buffer solution, add a small, constant volume of the stock solution. Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Distillation Method:

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The liquid is heated to its boiling point.

-

Measurement: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.

Micro Boiling Point Determination (Thiele Tube Method):

-